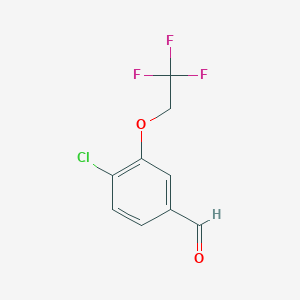

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde

Description

Structural Characteristics and Nomenclature

This compound exhibits a complex molecular architecture built upon a benzene ring foundation with strategically positioned functional groups that impart distinctive chemical properties. The compound features a chlorine atom at the 4-position and a 2,2,2-trifluoroethoxy group at the 3-position relative to the aldehyde functionality. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the aldehyde carbon receives priority as position 1, establishing the numbering system for the remaining substituents.

The molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation as C1=CC(=C(C=C1C=O)OCC(F)(F)F)Cl, which precisely describes the connectivity pattern of all atoms within the molecule. The International Chemical Identifier key BDXWZLJYTJSTDF-UHFFFAOYSA-N provides a unique computational identifier that facilitates database searches and chemical informatics applications.

The trifluoroethoxy substituent represents a particularly significant structural feature, as the three fluorine atoms attached to the terminal carbon create a highly electronegative environment that influences both the physical properties and chemical reactivity of the entire molecule. This perfluorinated ethyl group contributes substantially to the compound's lipophilicity while simultaneously providing resistance to metabolic degradation, characteristics that are highly valued in pharmaceutical applications.

Table 1: Structural and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆ClF₃O₂ | |

| Molecular Weight | 238.59 g/mol | |

| International Chemical Identifier | InChI=1S/C9H6ClF3O2/c10-7-2-1-6(4-14)3-8(7)15-5-9(11,12)13/h1-4H,5H2 | |

| International Chemical Identifier Key | BDXWZLJYTJSTDF-UHFFFAOYSA-N | |

| Canonical Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1C=O)OCC(F)(F)F)Cl | |

| Chemical Abstracts Service Registry Number | 1630926-47-4 |

The spatial arrangement of substituents creates significant steric and electronic effects that influence the compound's reactivity patterns. The chlorine atom at the 4-position provides a site for potential nucleophilic substitution reactions, while the electron-withdrawing nature of both the chlorine and trifluoroethoxy groups affects the electrophilicity of the aldehyde carbon. These structural features make the compound particularly valuable as a building block for complex molecule synthesis, where controlled reactivity is essential for achieving desired synthetic outcomes.

The presence of multiple electronegative atoms creates distinctive spectroscopic signatures that facilitate compound identification and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the aromatic protons, aldehyde proton, and the methylene protons of the trifluoroethoxy group, providing reliable analytical markers for compound characterization. Mass spectrometry further confirms molecular identity through characteristic fragmentation patterns that reflect the stability relationships between different molecular regions.

Historical Development in Organofluorine Chemistry

The development of compounds like this compound represents the culmination of nearly two centuries of advances in organofluorine chemistry, a field that began before elemental fluorine itself was successfully isolated. The foundational work in this area traces back to 1835, when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate, marking the first synthesis of an organofluorine compound. This pioneering achievement preceded the isolation of elemental fluorine by Henri Moissan in 1886 by more than fifty years, demonstrating the early recognition of fluorine's potential value in organic synthesis.

Alexander Borodin made crucial contributions to organofluorine chemistry in 1862 by developing the first nucleophilic replacement method for introducing fluorine atoms into organic molecules, a technique that remains fundamental to modern fluorochemical industry. His work on halogen exchange reactions provided the conceptual framework for many contemporary synthetic approaches to fluorinated compounds. The subsequent work by Frédéric Swarts in 1898 introduced antimony fluoride as a fluorinating agent, expanding the toolbox available for organofluorine synthesis.

The field experienced dramatic acceleration during World War II, when the Manhattan Project created unprecedented demand for fluorinated materials capable of withstanding exposure to uranium hexafluoride. This military application drove rapid developments in fluoropolymer technology and established large-scale production methods for elemental fluorine. The wartime research programs demonstrated that fluorinated compounds possessed exceptional chemical stability and resistance to harsh conditions, properties that would later prove invaluable in civilian applications.

Table 2: Historical Milestones in Organofluorine Chemistry Development

The post-war period witnessed the emergence of sophisticated fluorination methodologies that enabled the synthesis of complex molecules like this compound. The development of electrophilic fluorinating reagents beginning in the late 1940s provided chemists with tools for introducing fluorine atoms without relying on elemental fluorine or simple metathetical methods. These advances proved particularly important for pharmaceutical applications, where precise control over fluorine placement became essential for optimizing biological activity.

The discovery of 5-fluorouracil's anticancer activity in 1957 marked a watershed moment that sparked intensive research into fluorinated pharmaceuticals and agrochemicals. This breakthrough demonstrated that strategic fluorine incorporation could dramatically enhance biological activity, leading to the development of numerous fluorine-containing drugs and agricultural chemicals. The rational design principles established during this period continue to guide modern medicinal chemistry approaches to fluorinated compound development.

Contemporary organofluorine chemistry has evolved to encompass sophisticated synthetic strategies that enable the preparation of highly functionalized molecules containing multiple fluorinated moieties. The synthesis of compounds like this compound requires careful orchestration of reaction conditions to achieve selective functionalization while preserving the integrity of existing fluorinated groups. Modern approaches often employ transition metal catalysis and advanced protecting group strategies to achieve the precise molecular architectures required for specific applications.

The field has also benefited from significant advances in analytical techniques that enable detailed characterization of complex fluorinated molecules. High-resolution nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, provides powerful tools for confirming molecular structure and monitoring synthetic transformations. These analytical capabilities have been essential for establishing the structure-activity relationships that guide the design of new fluorinated compounds with enhanced properties.

Properties

IUPAC Name |

4-chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-2-1-6(4-14)3-8(7)15-5-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXWZLJYTJSTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conversion of 2-Chloro-5-bromobenzoic Acid to Acyl Chloride

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride with catalytic DMF.

- Solvent: Non-protic solvents such as methylene chloride, acetonitrile, or toluene.

- Conditions: Heating at 70°C for 1–3 hours.

- Outcome: Formation of 5-bromo-2-chlorobenzoyl chloride intermediate.

This step activates the carboxylic acid for subsequent Friedel-Crafts acylation reactions.

Friedel-Crafts Acylation with 2,2,2-Trifluoroethanol Derivative

- Reagents: Phenetole analogues or specifically 2,2,2-trifluoroethanol derivatives.

- Catalyst: Lewis acids such as aluminum chloride (AlCl₃).

- Solvent: Methylene chloride or other chlorinated solvents.

- Temperature: Maintained below 0°C to control reaction rate.

- Duration: 1–24 hours depending on scale and reactivity.

This step introduces the trifluoroethoxy substituent via Friedel-Crafts alkylation/acylation, yielding the corresponding ketone intermediate.

Reduction of Ketone to Benzyl Derivative

- Reagents: Suitable reducing agents such as zinc in acidic medium or catalytic hydrogenation.

- Conditions: Temperature range from -20°C to 200°C, reaction time 1–20 hours.

- Outcome: Conversion of ketone to benzyl derivative with trifluoroethoxy group intact.

This reduction is critical to prepare the benzyl framework for formylation.

Formylation to Install the Aldehyde Group

- Reagents: Formylation reagents such as the Vilsmeier-Haack reagent (formed from DMF and POCl₃).

- Solvent: Organic solvents like dichloromethane or acetonitrile.

- Temperature: From -10°C to 60°C.

- Duration: 1–20 hours.

This step introduces the aldehyde group at the desired position, completing the synthesis of 4-chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acyl chloride formation | Thionyl chloride, DMF catalyst, DCM | 70 | 1–3 | 90+ | Activation of benzoic acid |

| Friedel-Crafts acylation | 2,2,2-trifluoroethanol, AlCl₃, DCM | 0 to -5 | 1–24 | 70–80 | Introduction of trifluoroethoxy substituent |

| Ketone reduction | Zn/acid or catalytic hydrogenation | -20 to 200 | 1–20 | 60–75 | Conversion to benzyl derivative |

| Formylation | Vilsmeier reagent (DMF + POCl₃), DCM | -10 to 60 | 1–20 | 65–85 | Installation of aldehyde group |

| Alternative SNAr etherification | 2,2,2-trifluoroethanol, K₂CO₃, DMF | 80–120 | 6–12 | 50–70 | Direct ether formation on halogenated benzaldehyde |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 4-chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde is susceptible to oxidation, forming carboxylic acids under standard oxidative conditions. For example:

This reaction is critical in pharmaceutical synthesis, where carboxylic acids serve as intermediates for drug candidates.

Condensation Reactions

The compound participates in base-catalyzed Claisen-Schmidt condensations to form chalcones. For instance, reacting with acetophenone derivatives under mild conditions yields trifluoroethoxy-substituted chalcones:

Example Reaction Conditions

| Reactant | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 1-(4-Trifluoroethoxyphenyl)ethanone | NaOH | EtOH | RT → Reflux | 40–94% |

Chalcones derived from similar benzaldehydes show enhanced bioactivity due to the electron-withdrawing trifluoroethoxy group .

Nucleophilic Addition and Cyclization

The aldehyde group reacts with nucleophiles such as hydrazides to form hydrazones, which cyclize into heterocyclic compounds. A notable application is the synthesis of 1,3-thiazolidin-4-one derivatives:

Synthetic Pathway

-

Hydrazone Formation :

-

Cyclization :

Key Data

| Product | IC (μM) | % Cell Death (25 μM) | Source |

|---|---|---|---|

| 5e (4-chlorophenyl) | 6.43 | 75.75% | |

| 5b (3,5-dibromo) | 9.48 | 58.75% |

These derivatives exhibit potent anticancer activity against glioblastoma cells .

Substitution Reactions

The chloro substituent at the 4-position can undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example, reaction with amines or alkoxides in polar aprotic solvents yields substituted derivatives:

General Reaction

Example

Replacing the chloro group with a trifluoroethoxy group in related benzaldehydes involves refluxing with trifluoroethanol and potassium carbonate.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using agents like sodium borohydride (NaBH) or catalytic hydrogenation:

This reaction is pivotal in synthesizing alcohols for further functionalization.

Etherification and Functionalization

The trifluoroethoxy group enhances lipophilicity and stability. In industrial settings, continuous flow reactors optimize synthesis by improving mixing and heat transfer, achieving >95% purity.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of:

- Antimicrobial agents : The compound exhibits activity against certain bacterial strains.

- Anti-inflammatory drugs : Its derivatives have shown potential in reducing inflammation in clinical studies.

A study highlighted the synthesis of a series of benzaldehyde derivatives that demonstrated significant antiplasmodial activity against Plasmodium falciparum . The incorporation of the trifluoroethoxy group was crucial for enhancing biological activity.

Agrochemical Applications

In agrochemicals, this compound is used as a precursor for developing herbicides and fungicides. Its structural features contribute to:

- Herbicidal efficacy : The compound has been tested for its effectiveness against various weed species.

- Plant growth regulators : It is involved in synthesizing compounds that modulate plant growth and development.

Material Science Applications

The compound also finds applications in materials science due to its unique properties:

- Polymer synthesis : It can be used to create fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Coatings : Its derivatives are explored for use in protective coatings that require resistance to harsh environmental conditions.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, demonstrating its potential as an antimicrobial agent .

Case Study 2: Herbicidal Efficacy

Field trials conducted on the herbicidal activity of this compound showed promising results against common agricultural weeds. The application rates were optimized to minimize environmental impact while maximizing efficacy .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against specific bacterial strains |

| Anti-inflammatory drugs | Reduces inflammation in clinical settings | |

| Agrochemicals | Herbicides | Effective against various weed species |

| Plant growth regulators | Modulates growth effectively | |

| Material Science | Polymer synthesis | Enhanced thermal stability |

| Protective coatings | Resistance to harsh environments |

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Effects

- For example, the proximity of Cl and CF₃O groups in the original compound may enhance intramolecular electron withdrawal compared to the isomer.

- Fluorination Degree : Replacing the trifluoroethoxy group with a difluoroethoxy moiety (as in 4-chloro-3-(2,2-difluoroethoxy)benzaldehyde ) reduces electronegativity and lipophilicity, impacting solubility and reactivity.

- Functional Group Variation : Substituting trifluoroethoxy with trifluoromethyl (4-chloro-3-(trifluoromethyl)benzaldehyde ) eliminates the ether oxygen, reducing hydrogen-bonding capacity and altering metabolic stability.

Biological Activity

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS No. 1630926-47-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including anticancer properties, enzyme interactions, and cellular effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 238.59 g/mol. The presence of the trifluoroethoxy group significantly influences its chemical reactivity and biological interactions due to the electron-withdrawing nature of the trifluoromethyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the trifluoromethyl group have shown promising results in inhibiting cancer cell proliferation.

Table 1: IC50 Values of Related Compounds Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9b | MCF7 | < 3 |

| 9d | HCT116 | < 3 |

| 9g | A549 | < 5 |

| Sorafenib | Control | > 5 |

The data indicates that compounds with electron-withdrawing groups like trifluoromethyl enhance anticancer activity significantly compared to control drugs such as Sorafenib .

The mechanism by which these compounds exert their anticancer effects often involves the modulation of cell cycle progression. For example, compound 9b was shown to induce G2/M phase arrest in MCF7 cells in a concentration-dependent manner, indicating its potential as a chemotherapeutic agent .

Enzyme Interactions

This compound interacts with various enzymes, particularly oxidoreductases and transferases. These interactions typically involve covalent bonding with enzyme active sites, leading to inhibition or modulation of enzymatic activity. Such biochemical properties are crucial for understanding how this compound can influence metabolic pathways within cells .

Cellular Effects

The compound has been observed to alter cellular signaling pathways significantly. For instance:

- It modulates kinase and phosphatase activities.

- Alters gene expression profiles related to cell survival and apoptosis.

These effects contribute to its potential utility in cancer therapy and other therapeutic areas where modulation of cell growth and survival is desirable .

Case Studies

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activity. One notable study synthesized a series of thiazolidin-4-one derivatives featuring the trifluoroethoxy moiety and assessed their cytotoxic effects against glioblastoma cells using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity, further supporting the therapeutic potential of trifluoroethoxy-containing compounds .

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, substituted benzaldehydes are often prepared by reacting halogenated precursors with trifluoroethoxy groups under reflux in ethanol or DMF, catalyzed by glacial acetic acid or other acids. Reaction duration (e.g., 4 hours), solvent choice, and stoichiometric ratios significantly impact yield and purity. Suboptimal conditions may lead to side products like unreacted intermediates or over-oxidized derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm substituent positions (e.g., and NMR for chloro and trifluoroethoxy groups).

- IR : Identification of aldehyde C=O stretches (~1700 cm) and C-F vibrations (~1200 cm).

- X-ray crystallography : For resolving molecular geometry and intermolecular interactions (e.g., hydrogen bonding or CH-π interactions observed in similar aldehydes) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the electronic and steric properties of the benzaldehyde core?

The electron-withdrawing trifluoroethoxy group alters the aromatic ring’s electron density, directing electrophilic substitution reactions to specific positions. Steric hindrance from the -OCHCF group may reduce reactivity at the ortho position. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies mitigate byproduct formation during the synthesis of halogenated benzaldehydes like this compound?

- Temperature control : Lower temperatures reduce side reactions like over-halogenation.

- Protecting groups : Temporary protection of the aldehyde functionality (e.g., acetal formation) prevents undesired oxidation or nucleophilic attack.

- Purification techniques : Column chromatography or recrystallization in ethanol/water mixtures isolates the target compound from byproducts such as dihalogenated derivatives or unreacted precursors .

Q. How can conflicting spectral data for this compound be resolved?

Contradictions in NMR or IR data may arise from solvent effects, impurities, or tautomerism. For example:

Q. What are the biological implications of the trifluoroethoxy and chloro substituents in drug design?

The trifluoroethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. The chloro substituent may contribute to target binding via halogen bonding. In vitro assays (e.g., enzyme inhibition or antimicrobial tests) can validate these hypotheses, while molecular docking explores interactions with biological targets .

Methodological Considerations

Q. How to design a stability study for this aldehyde under varying pH and temperature conditions?

- Accelerated degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 10) buffers at 40°C–60°C.

- Analytical monitoring : Track aldehyde oxidation to carboxylic acids or Schiff base formation using HPLC or LC-MS.

- Kinetic modeling : Calculate degradation rate constants and shelf-life predictions .

Q. What computational tools are suitable for predicting the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.